![molecular formula C29H27NO8 B11047906 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047906.png)
3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include chromone derivatives, benzodioxole derivatives, and phenylethylamine derivatives. Key steps may involve:
Condensation Reactions: Formation of the chromone and benzodioxole moieties.
Amidation: Coupling of the amine group with the carboxylic acid derivative to form the amide bond.
Methoxylation: Introduction of methoxy groups under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adjusting reaction conditions to suit large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Pharmacology: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Drug Development: Used as a lead compound in the development of new drugs.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C29H27NO8 |
|---|---|
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C29H27NO8/c1-34-19-9-7-17(8-10-19)11-12-30-25(31)15-21(18-13-23(35-2)28-24(14-18)36-16-37-28)26-27(32)20-5-3-4-6-22(20)38-29(26)33/h3-10,13-14,21,32H,11-12,15-16H2,1-2H3,(H,30,31) |
Clave InChI |
DCRMWZMBUXARDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)CC(C2=CC3=C(C(=C2)OC)OCO3)C4=C(C5=CC=CC=C5OC4=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


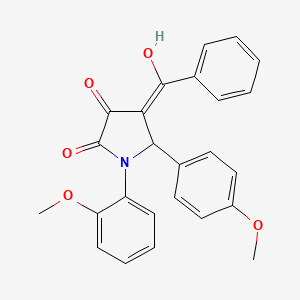
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047825.png)
![3-ethyl-6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11047827.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)
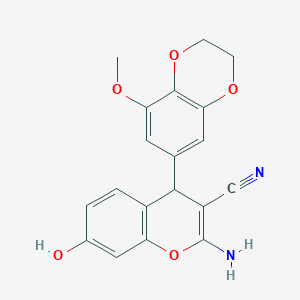
![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
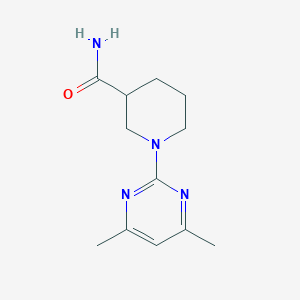
![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)
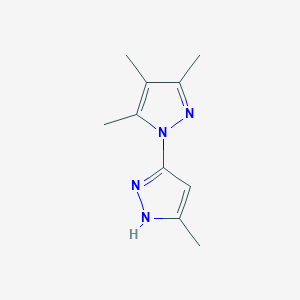
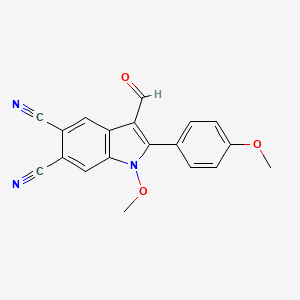
![3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
